Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-

Chemosensing Spectroelectrochemistry Hydrogen-bonding

Researchers synthesizing DCM-family NIR fluorophores often encounter inconsistent reactivity from generic pyran building blocks that lack the essential 2,6-dimethyl-4-dicyanomethylene substitution pattern. This compound is the authenticated parent scaffold (m.p. 192-194 °C) of the DCM fluorophore family, enabling reproducible Knoevenagel condensation and predictable photophysical performance in downstream dyes. • Core precursor for NIR fluorescent probes, red OLED emitters, and solid-state chemosensors via Knoevenagel condensation • ≥98% purity ensures consistent reactivity with minimal side products in donor-acceptor dye synthesis • Available in research to bulk quantities with global shipping; shipped ambient with Hazmat compliance (UN3439, Class 6.1, PG III)

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 28286-88-6
Cat. No. B1581969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-
CAS28286-88-6
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C#N)C#N)C=C(O1)C
InChIInChI=1S/C10H8N2O/c1-7-3-9(4-8(2)13-7)10(5-11)6-12/h3-4H,1-2H3
InChIKeyXYBUCJYJVULPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDP: Core Fluorophore Scaffold


Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- (CAS 28286-88-6), also known as 4-(Dicyanomethylene)-2,6-dimethyl-4H-pyran (DDP) [1], is the core heterocyclic scaffold of the widely studied dicyanomethylene-4H-pyran (DCM) family of fluorophores [2]. This solid compound (m.p. 192-194 °C) features an electron-deficient pyran ring substituted with a dicyanomethylene group at the 4-position and methyl groups at the 2- and 6-positions. It is a small, non-emissive building block [3] whose primary value lies in its established role as a versatile synthetic precursor, through Knoevenagel condensation [4], to create a vast array of photophysically active dyes and functional materials for bioimaging, optoelectronics, and chemical sensing [2].

DDP Procurement Risks: Unreliable Substitutions


While this compound is the precursor to the well-known DCM laser dye [1], substituting it with a different derivative of the DCM family or a generic "pyran-based" building block is scientifically invalid. The parent DDP scaffold lacks the extended π-conjugation and donor-acceptor structure responsible for the NIR emission, high quantum yield, and large Stokes shift characteristic of its derivatives [2]. The two methyl groups at the 2- and 6-positions provide a specific steric and electronic environment that critically influences the reactivity and properties of resulting condensation products. Any substitution must be validated by the specific quantitative evidence required for the intended application, as the optical, electrochemical, and synthetic performance of downstream materials [3] is highly dependent on the precise structure of this core precursor.

DDP Differentiation: Comparator Evidence


Optical & Electrochemical Dual-Sensing Platform

The DDP scaffold enables a unique dual optical-electrochemical sensing mechanism in aqueous media, a capability not observed in simpler dicyanomethylene chromophores. The addition of acetamide (ACM) to DDP causes a 15 nm hypsochromic (blue) shift in emission maxima, whereas the addition of DMF induces a red shift, demonstrating a sensitivity to the local hydrogen-bonding environment [1]. Electrochemical Impedance Spectroscopy (EIS) reveals the existence of at least three distinct microenvironments for DDP in aqueous solution, each corresponding to a unique fluorescence lifetime component [1].

Chemosensing Spectroelectrochemistry Hydrogen-bonding

Red/NIR Emission vs. Blue/Green Heterocycles

When used as a comonomer to synthesize conjugated copolymers, the DDP moiety reliably produces red-light emitting materials [1]. This contrasts with many common heterocyclic building blocks (e.g., fluorene, carbazole) which typically produce blue or green emission unless heavily modified. The resulting copolymers are confirmed as red emitters via fluorescence spectroscopy, directly demonstrating the utility of this specific scaffold for achieving long-wavelength emission [1]. The DDP core enables the straightforward synthesis of red OLED materials without the need for complex, extended π-systems that can reduce solubility and processability.

OLED Red Emission Conjugated Polymers

Solid-State Fluorescence Enhancement in Polymer Films

Polyamic acid (PAA) films covalently bonded to DDP derivatives exhibit significantly stronger fluorescence effects than their corresponding monomeric chromophore units [1]. This enhancement is not observed with all fluorophores and is a key advantage for creating efficient solid-state emissive materials. The DDP core maintains its ability to participate in intramolecular charge transfer even when incorporated into a polymer backbone, mitigating aggregation-caused quenching (ACQ) effects that commonly plague other dyes in the solid state [1]. This behavior is supported by measurements of fluorescence intensity and quantum yield in the polymer matrix.

Solid-State Emission Polymer Chemistry Fluorescence Enhancement

Tunable Absorption Precursor vs. Fixed-Wavelength Dyes

Using the DDP core as a starting point, researchers have synthesized a range of novel pyran-based dyes for Dye-Sensitized Solar Cells (DSSCs) that exhibit tunable optical absorption, yielding a set of colors from orange to blue and covering most of the visible spectral region . These dyes are characterized by high molar extinction coefficients, reaching values of up to 1.0 × 10^5 L mol^-1 cm^-1 . This tunability via straightforward functionalization contrasts with many traditional dyes (e.g., N719, N3) that have a relatively fixed and narrow absorption profile.

DSSC Tunable Absorption Photosensitizers

DDP Application Scenarios


Activatable NIR Fluorescent Probes for Bioimaging

This compound is the foundational building block for creating activatable near-infrared (NIR) fluorescent probes based on the dicyanomethylene-4H-pyran scaffold [1]. Its structural modifiability allows for the integration of recognition moieties that are cleaved or altered in the presence of specific biological analytes or disease states, enabling targeted, high-contrast imaging with low background autofluorescence [1].

Red Light-Emitting Polymers for OLEDs

As demonstrated in the evidence, this compound serves as a key comonomer for synthesizing conjugated polymers that reliably emit red light [2]. This makes it an ideal precursor for researchers developing emissive layers for red and white organic light-emitting diodes (OLEDs), particularly where simple, efficient, and processable red-emitting materials are needed [2].

Efficient Solid-State Fluorescent Films and Coatings

The property of enhanced fluorescence in a polymer matrix compared to the monomeric state makes this compound well-suited for creating high-performance solid-state emissive materials [3]. It is a valuable building block for applications such as luminescent solar concentrators (LSCs), security inks, and solid-state sensors where efficient emission in the solid state is critical [3].

Multi-Modal Chemosensors for Aqueous Environments

The unique dual optical and electrochemical response of the DDP dye in aqueous media to changes in its hydrogen-bonding environment makes this compound a strong candidate for developing advanced chemosensors [4]. It can be employed in systems requiring complex readouts, such as simultaneous changes in fluorescence wavelength and electrochemical impedance, for enhanced analyte discrimination [4].

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